molecular formula C25H36N4O5S B1683485 TD 5108 CAS No. 866933-46-2

TD 5108

カタログ番号: B1683485
CAS番号: 866933-46-2
分子量: 504.6 g/mol
InChIキー: HXLOHDZQBKCUCR-VTHDOGFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Velusetrag has been used in trials studying the treatment of Gastroparesis and Alzheimer's Disease. It is a highly selective serotonin receptor agonist effective in patients with chronic constipation. It is being developed by Theravance. Velusetrag was discovered by Theravance through the application of its multivalent drug design in a research program dedicated to finding new treatments for GI motility disorders.

科学的研究の応用

Velusetrag, also known as TD-5108, is a highly selective 5-HT4 receptor agonist that has demonstrated efficacy and good tolerance in clinical studies . It is currently being investigated for various applications, primarily related to gastrointestinal (GI) disorders and, potentially, neurological conditions .

Scientific Research Applications

Gastrointestinal Disorders:

  • Constipation: Velusetrag has shown promise in treating constipation by stimulating longitudinal and circular muscle contractions in the colon, which improves gut motility . Studies indicate that it can alleviate constipation and enhance intestinal microbial composition .
  • Gastroparesis: Velusetrag accelerates gastric emptying in individuals with diabetic or idiopathic gastroparesis and is generally well tolerated in this population .

Neurological Conditions:

  • Parkinson's Disease (PD): Research suggests that Velusetrag can improve both GI dysfunction and inflammation in PD models . It has been observed to restore a balanced intestinal microbial composition and positively affect axonal degeneration in the distal colon of treated mice .
  • Alzheimer's Disease: Velusetrag is under consideration as a potential candidate to treat dementia and has demonstrated cognitive improvement in animal models of Alzheimer's disease .

Clinical Trials and Studies

  • A study using PrP human A53T αS transgenic (Tg) mice, a PD mouse model, showed that Velusetrag greatly improved GI dysfunction, reduced colonic inflammation, and re-established a well-balanced microbiota .
  • Clinical trials have demonstrated that administering a single daily dose of Velusetrag for four weeks produces prokinetic activity, increasing gastric emptying, intestinal and colonic transit, and stool production .
  • Velusetrag is potentially eligible for clinical studies to treat chronic constipation in PD patients .

Safety and Tolerability

  • Velusetrag is generally safe and well-tolerated, with good potency and high intrinsic activity on human and rodent receptors in GI tissue .
  • Clinical trials have shown a favorable safety profile, with mild to moderate adverse events and no known drug-drug interactions .

作用機序

TD 5108, also known as Velusetrag, is a potent and selective agonist of the serotonin 5-HT4 receptor . This compound has been studied for its potential in treating gastrointestinal disorders and Parkinson’s disease .

Target of Action

The primary target of this compound is the 5-HT4 receptor . This receptor is a subtype of the 5-HT (serotonin) receptors, which play a crucial role in the regulation of various biological and neurological processes . The 5-HT4 receptor is particularly important in the physiological and pathophysiological regulation of gastrointestinal motility .

Mode of Action

This compound acts as a high intrinsic activity agonist at the 5-HT4 receptor . It binds to the 5-HT4 receptor with high affinity and selectivity, exhibiting over 500-fold selectivity over other 5-HT receptors . This interaction stimulates the production of cyclic adenosine monophosphate (cAMP), leading to a series of intracellular events .

Biochemical Pathways

The activation of the 5-HT4 receptor by this compound enhances the peristaltic reflex in the gastrointestinal tract . This is achieved through the facilitation of cholinergic and non-adrenergic, non-cholinergic neurotransmission within the gut wall . The result is an increase in gastrointestinal motility, which can be beneficial in conditions characterized by reduced gut motility .

Pharmacokinetics

The compound’s potent activity at the 5-ht4 receptor and its selectivity suggest that it may have favorable pharmacokinetic properties .

Result of Action

The activation of the 5-HT4 receptor by this compound leads to a series of molecular and cellular effects. These include the elevation of cAMP levels, relaxation of the esophagus, and contraction of the colon . These effects collectively enhance gastrointestinal motility, which can help alleviate symptoms in conditions such as gastroparesis and constipation .

Action Environment

生化学分析

Biochemical Properties

TD 5108 plays a significant role in biochemical reactions by acting as a selective agonist for the 5-HT4 receptor. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound has high affinity and selectivity for the human recombinant 5-HT4© receptor, producing an elevation of cyclic adenosine monophosphate (cAMP) in human embryonic kidney 293 cells expressing this receptor . The compound also shows high intrinsic activity in 5-HT4 receptor-mediated relaxation of the rat esophagus and contraction of the guinea pig colon .

Cellular Effects

This compound influences various types of cells and cellular processes. It significantly accelerates gastrointestinal transit and bowel function by stimulating the 5-HT4 receptors in the gastrointestinal tract . This stimulation leads to enhanced peristalsis, mucosal secretion, and neuronal signaling, which are crucial for the coordinated movement of food along the gastrointestinal tract . Additionally, this compound has been shown to elevate cAMP levels in human embryonic kidney 293 cells, indicating its role in cell signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 5-HT4 receptors, which are located on motor neurons and interneurons within the gut wall. This binding facilitates cholinergic and non-adrenergic, non-cholinergic neurotransmission, enhancing the peristaltic reflex . This compound has high affinity and selectivity for the 5-HT4© receptors over other biogenic amine receptors, making it a potent agonist for these receptors . The compound’s high intrinsic activity and preferential binding to 5-HT4 receptors result in its robust prokinetic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound significantly accelerates intestinal and colonic transit after single dosing and accelerates gastric emptying after multiple dosing . These effects are consistent over time, indicating the stability and sustained activity of this compound in laboratory settings . No serious adverse events have been reported, with notable adverse events being predictable gastrointestinal effects such as diarrhea or altered bowel movements .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Subcutaneous administration of this compound increases guinea pig colonic transit, with higher potency than other clinically studied gastrointestinal prokinetic agents . Following intravenous and intraduodenal dosing, this compound produces dose-dependent relaxation of the rat esophagus . Orally dosed this compound increases the contractility of the canine antrum, duodenum, and jejunum with higher potency than tegaserod . These findings indicate that this compound demonstrates robust in vivo activity in the gastrointestinal tracts of various animal models .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate gastrointestinal function. The compound’s high intrinsic activity and preferential binding to 5-HT4 receptors enhance cholinergic and non-adrenergic, non-cholinergic neurotransmission, which are crucial for gastrointestinal motility . The metabolic pathways involving this compound lead to the elevation of cAMP levels, which play a significant role in smooth muscle tone, peristalsis, and mucosal secretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with 5-HT4 receptors. The compound’s high affinity and selectivity for these receptors ensure its effective localization and accumulation in the gastrointestinal tract . This selective binding results in enhanced gastrointestinal motility and improved clinical profiles for the treatment of gastrointestinal disorders .

Subcellular Localization

The subcellular localization of this compound involves its binding to 5-HT4 receptors on motor neurons and interneurons within the gut wall . This localization is crucial for its activity and function, as it facilitates cholinergic and non-adrenergic, non-cholinergic neurotransmission . The compound’s high intrinsic activity and preferential binding to 5-HT4 receptors ensure its effective targeting to specific compartments within the gastrointestinal tract .

生物活性

Velusetrag, a selective 5-HT4 receptor agonist, has emerged as a potential therapeutic agent for gastrointestinal (GI) disorders, particularly gastroparesis and constipation. This article explores its biological activity, focusing on its effects on gastric emptying, intestinal motility, and gut microbiota, supported by clinical studies and preclinical data.

Velusetrag acts primarily as a prokinetic agent by stimulating the 5-HT4 receptors in the gastrointestinal tract. This stimulation enhances gastrointestinal motility, which is beneficial for conditions characterized by delayed gastric emptying and constipation. The compound's mechanism involves promoting both longitudinal and circular contractions in the colon, improving overall intestinal contractility.

Gastroparesis

A pivotal Phase 2b study evaluated the efficacy of Velusetrag in patients with diabetic or idiopathic gastroparesis. Subjects received doses of 5 mg, 15 mg, or 30 mg once daily for 12 weeks. The primary outcome was the change in the Gastroparesis Cardinal Symptom Index (GCSI) from baseline.

Dose (mg) Proportion with ≥20% Reduction in GE Half-Time GCSI Improvement Adverse Events
Placebo5%-1.1Mild
5 mg52% (p = 0.002)-1.5Mild
15 mgNot significantNot significantMild
30 mgNot significantNot significantMild

The study demonstrated that Velusetrag significantly improved gastric emptying and symptom relief compared to placebo, particularly at the 5 mg dosage .

Constipation

In another study involving transgenic mice models, Velusetrag treatment resulted in a significant reduction in constipation symptoms. It improved colonic motility and reduced inflammation markers such as IL-1β and TNF-α. Notably, Velusetrag treatment restored a balanced intestinal microbiota composition, which is often disrupted in constipation .

Preclinical Findings

Preclinical studies have shown that Velusetrag not only enhances gastrointestinal motility but also has anti-inflammatory properties. In transgenic mouse models of gastrointestinal dysfunction:

  • Inflammation Reduction : Treatment decreased serum levels of inflammatory cytokines.
  • Microbiota Restoration : It normalized the gut microbiome composition by increasing Firmicutes while decreasing Bacteroidetes .

Safety Profile

Velusetrag has generally been well tolerated across various studies. The most common adverse events reported were mild gastrointestinal symptoms related to accelerated transit. No significant changes in body weight or motor function were observed during treatment periods .

特性

Key on ui mechanism of action

Velusetrag is a potent, highly selective agonist with high intrinsic activity at the 5-HT4 receptor. Relative to other 5-HT receptor types, Velusetrag is > 500-fold selective for binding to the human 5-HT4 receptor. Theravance anticipates that the high degree of selectivity of Velusetrag provides the potential for it to be a better and safer medicine for the treatment of patients with severe constipation and possibly constipation predominant irritable bowel syndrome.

CAS番号

866933-46-2

分子式

C25H36N4O5S

分子量

504.6 g/mol

IUPAC名

N-[(1S,5R)-8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide

InChI

InChI=1S/C25H36N4O5S/c1-16(2)29-23-8-6-5-7-17(23)11-22(25(29)32)24(31)26-18-12-19-9-10-20(13-18)28(19)15-21(30)14-27(3)35(4,33)34/h5-8,11,16,18-21,30H,9-10,12-15H2,1-4H3,(H,26,31)/t18?,19-,20+,21-/m0/s1

InChIキー

HXLOHDZQBKCUCR-VTHDOGFWSA-N

SMILES

CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4CC(CN(C)S(=O)(=O)C)O

異性体SMILES

CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C[C@H](CN(C)S(=O)(=O)C)O

正規SMILES

CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4CC(CN(C)S(=O)(=O)C)O

外観

Solid powder

Key on ui other cas no.

866933-46-2

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ((1S,3R,5R)-8-((R)-2-hydroxy-3-(methanesulfonyl-methyl-amino)propyl)-8-aza-bicyclo(3.2.1)oct-3-yl)amide
TD-5108
TD5108
velusetrag

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Velusetrag
Reactant of Route 2
Reactant of Route 2
Velusetrag
Reactant of Route 3
Reactant of Route 3
Velusetrag
Reactant of Route 4
Reactant of Route 4
Velusetrag
Reactant of Route 5
Reactant of Route 5
Velusetrag
Reactant of Route 6
Reactant of Route 6
Velusetrag

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。